molecular formula C8H14N4 B12885782 1-(1H-pyrazol-4-yl)piperidin-4-amine

1-(1H-pyrazol-4-yl)piperidin-4-amine

Cat. No.: B12885782
M. Wt: 166.22 g/mol
InChI Key: WFSWCOBDQCMBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-pyrazol-4-yl)piperidin-4-amine is a heterocyclic compound that features a pyrazole ring fused to a piperidine ring

Preparation Methods

The synthesis of 1-(1H-pyrazol-4-yl)piperidin-4-amine typically involves the reaction of pyrazole derivatives with piperidine derivatives under specific conditions. One common method involves the use of 1H-pyrazole-4-carboxylic acid, which is reacted with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(1H-pyrazol-4-yl)piperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazole and piperidine derivatives.

Scientific Research Applications

1-(1H-pyrazol-4-yl)piperidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-(1H-pyrazol-4-yl)piperidin-4-amine exerts its effects is primarily through its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, leading to changes in their function. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

1-(1H-pyrazol-4-yl)piperidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which allows for unique interactions with molecular targets and distinct reactivity in chemical reactions.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

1-(1H-pyrazol-4-yl)piperidin-4-amine

InChI

InChI=1S/C8H14N4/c9-7-1-3-12(4-2-7)8-5-10-11-6-8/h5-7H,1-4,9H2,(H,10,11)

InChI Key

WFSWCOBDQCMBSO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CNN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.